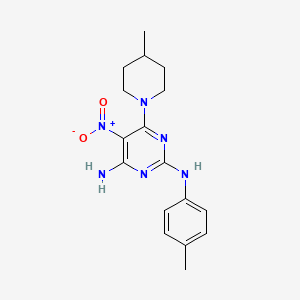

6-(4-methylpiperidin-1-yl)-5-nitro-N2-(p-tolyl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-11-3-5-13(6-4-11)19-17-20-15(18)14(23(24)25)16(21-17)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETCTJFZUXXGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 2,4,6-trichloropyrimidine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions involving 4-methylpiperidine and nitro groups to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that pyrimidine derivatives, including 6-(4-methylpiperidin-1-yl)-5-nitro-N2-(p-tolyl)pyrimidine-2,4-diamine, exhibit significant anticancer properties. These compounds often work as inhibitors of vital enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase.

A study conducted on similar pyrimidine derivatives demonstrated their effectiveness as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are crucial in tumor angiogenesis. The synthesized compounds showed promising results in inhibiting tumor growth in various cancer cell lines, indicating that derivatives like this compound could be explored further for their anticancer potential .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. A range of pyrimidine derivatives were tested against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited good to moderate antibacterial activity, suggesting a potential application in treating bacterial infections .

Case Study 1: VEGFR Inhibition

A series of studies focused on the synthesis of N4-phenylsubstituted pyrimidines revealed that compounds similar to this compound effectively inhibited VEGFR-2. For instance, a derivative demonstrated substantial cytotoxicity against A431 cells (a human epidermoid carcinoma cell line), showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

In a comparative study of various pyrimidine derivatives against bacterial strains, it was found that specific substitutions on the pyrimidine ring enhanced antibacterial efficacy. The testing involved measuring zones of inhibition against standard antibiotic controls, where some derivatives showed comparable or superior activity .

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting downstream biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-ylamine stands out due to its unique combination of functional groups. The presence of both amino and nitro groups on the pyrimidine ring, along with the 4-methylpiperidyl and 4-methylphenyl substituents, provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-(4-methylpiperidin-1-yl)-5-nitro-N2-(p-tolyl)pyrimidine-2,4-diamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the presence of a nitro group and a p-tolyl substituent. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Many pyrimidine derivatives are known to inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation.

- Antimicrobial Properties : There is evidence suggesting activity against various bacterial strains.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

- Interaction with DNA/RNA : Some pyrimidine derivatives act by intercalating into nucleic acids, disrupting normal cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Antitumor Studies : A study on pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine and nitro groups enhance activity against specific tumor types .

- Anti-inflammatory Research : Another investigation highlighted that certain nitro-substituted pyrimidines exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(4-methylpiperidin-1-yl)-5-nitro-N²-(p-tolyl)pyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and nitro-group introduction. For example:

- Step 1 : React 2,4-dichloropyrimidine with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to substitute the 6-position chlorine .

- Step 2 : Introduce the nitro group at the 5-position using HNO₃/H₂SO₄, controlling temperature (<10°C) to prevent over-oxidation.

- Step 3 : Couple with p-toluidine via Buchwald-Hartwig amination (Pd catalyst, ligand, base) for N²-arylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and p-tolyl groups), methylpiperidinyl protons (δ 1.2–3.0 ppm), and nitro-group deshielding effects .

- HRMS : Exact mass (e.g., [M+H]⁺) to confirm molecular formula (C₁₇H₂₁N₇O₂).

- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) groups .

- Data Interpretation : Compare with analogs like 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine to validate substituent effects .

Q. What preliminary biological activities have been reported for this compound, and which assay systems are appropriate for screening?

- Reported Activities :

- Kinase Inhibition : Structural similarity to AZD1480 (Jak2 inhibitor) suggests potential kinase targeting .

- Antimicrobial Activity : Pyrimidine derivatives often exhibit activity against bacterial/fungal strains (e.g., MIC assays in Staphylococcus aureus or Candida albicans) .

- Assay Systems :

- In Vitro Kinase Assays : Use recombinant Jak2 or CDK2 enzymes with ATP-Glo™ luminescence readouts .

- Cell Viability : MTT assays in cancer cell lines (e.g., K562 leukemia) to assess antiproliferative effects .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the compound’s binding affinity and selectivity toward kinase targets?

- Mechanistic Insight :

- The nitro group enhances electrophilicity, promoting hydrogen bonding with kinase active sites (e.g., Jak2’s Lys882). Molecular docking studies (AutoDock Vina) show improved binding energy (-9.2 kcal/mol) compared to non-nitro analogs .

- Selectivity : Nitro-substituted pyrimidines show reduced off-target effects against non-kinase enzymes (e.g., tested via KinomeScan profiling) .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

- Case Study :

- Predicted Solubility (LogS): -3.2 (indicating poor aqueous solubility).

- Experimental Data : Solubility in DMSO (≥21.9 mg/mL) vs. H₂O (<0.1 mg/mL) .

- Resolution Strategies :

- Formulation : Use cyclodextrin complexes or PEGylation to enhance bioavailability.

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH at the 4-methylpiperidinyl position) while retaining activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic profiles?

- SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.